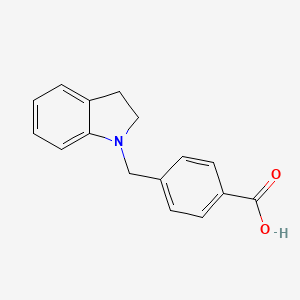

4-(2,3-dihydro-1H-indol-1-ylmethyl)benzoic acid

CAS No.: 938146-99-7

Cat. No.: VC7899937

Molecular Formula: C16H15NO2

Molecular Weight: 253.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 938146-99-7 |

|---|---|

| Molecular Formula | C16H15NO2 |

| Molecular Weight | 253.29 g/mol |

| IUPAC Name | 4-(2,3-dihydroindol-1-ylmethyl)benzoic acid |

| Standard InChI | InChI=1S/C16H15NO2/c18-16(19)14-7-5-12(6-8-14)11-17-10-9-13-3-1-2-4-15(13)17/h1-8H,9-11H2,(H,18,19) |

| Standard InChI Key | NNHJFDQPSDKLHK-UHFFFAOYSA-N |

| SMILES | C1CN(C2=CC=CC=C21)CC3=CC=C(C=C3)C(=O)O |

| Canonical SMILES | C1CN(C2=CC=CC=C21)CC3=CC=C(C=C3)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound consists of a benzoic acid group (-C₆H₄COOH) connected to a 2,3-dihydroindole (indoline) system through a methylene (-CH₂-) linker. Indoline, a saturated derivative of indole, comprises a benzene ring fused to a five-membered pyrrolidine ring containing one nitrogen atom. This hybrid structure confers both aromatic and aliphatic properties, influencing its solubility and reactivity .

Table 1: Key Chemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 938146-99-7 | |

| Molecular Formula | ||

| Molecular Weight | 253.3 g/mol | |

| Synonyms | 4-(1-Indolinylmethyl)benzoic acid, 4-(Indolin-1-ylmethyl)benzoic acid |

Synthesis and Derivatives

Table 2: Related Compounds and Their Syntheses

Structural Derivatives

Modifications to the indoline or benzoic acid moieties yield derivatives with varied bioactivity:

-

Oxazolyl Derivatives: Introducing a 1,3-oxazole ring (e.g., 4-[4-(2,3-Dihydro-1H-indol-1-ylmethyl)-5-methyl-1,3-oxazol-2-yl]benzoic acid, CAS 951518-72-2) enhances molecular rigidity, potentially improving target binding .

-

Carboxylate Substitutions: Replacing the carboxylic acid with amides or esters, as seen in AKR1C3 inhibitors, modulates enzyme affinity and cellular permeability .

Analytical Methods

Chromatography

Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) is standard for analyzing benzoic acid derivatives. Mobile phases typically combine acetonitrile and aqueous buffers (e.g., 0.1% trifluoroacetic acid) .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. For example, the related compound 2-[(2-oxoindolin-1-yl)methyl]benzoic acid exhibits a parent ion at m/z 267.28 ([M+H]⁺) .

Future Directions

-

Synthetic Optimization: Developing one-pot methodologies to improve yield and scalability.

-

Target Identification: Screening against kinase and reductase targets to elucidate mechanisms.

-

Toxicological Profiling: Assessing acute and chronic toxicity in vitro and in vivo.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume